ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-2-22-13(20)6-9-8-24-15(16-9)17-14(21)11-7-10(18-19-11)12-4-3-5-23-12/h3-5,7-8H,2,6H2,1H3,(H,18,19)(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHCHMPAKSHBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chalcone Derivatives
The pyrazole core is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, furan-2-carbaldehyde reacts with acetophenone derivatives under basic conditions to form chalcones, which subsequently undergo cyclization with hydrazine hydrate. This method, adapted from similar pyrazole syntheses, yields 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid after oxidation.
Reaction Conditions
Oxidation to Carboxylic Acid
The intermediate 3-(furan-2-yl)-1H-pyrazole-5-methanol is oxidized using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid. Alternatively, catalytic oxidation with Jones reagent (CrO₃/H₂SO₄) provides higher selectivity.
Preparation of 3-(Furan-2-yl)-1H-pyrazole-5-carbonyl Chloride
Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acyl chloride. This step is critical for activating the carbonyl group for nucleophilic acyl substitution in subsequent reactions.
Optimization Notes
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Excess SOCl₂ (2.5 equiv) ensures complete conversion.
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Reactions are conducted under nitrogen to prevent hydrolysis.
Synthesis of Ethyl [2-Amino-1,3-thiazol-4-yl]acetate
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch reaction, where thiourea reacts with ethyl bromoacetate in ethanol under reflux. This yields ethyl [2-amino-1,3-thiazol-4-yl]acetate, a key intermediate.
Reaction Schema
Conditions and Yield
Acylation of 2-Aminothiazole Intermediate
Coupling with Pyrazole Carbonyl Chloride
The final step involves reacting ethyl [2-amino-1,3-thiazol-4-yl]acetate with 3-(furan-2-yl)-1H-pyrazole-5-carbonyl chloride in the presence of triethylamine (TEA) as a base. This forms the target amide bond under mild conditions.
Procedure
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Dissolve the thiazole intermediate (1.0 equiv) in dry dichloromethane (DCM).
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Add TEA (1.2 equiv) and cool to 0°C.
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Slowly add the acyl chloride (1.1 equiv) and stir for 12 h at room temperature.
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Purify via column chromatography (hexane:ethyl acetate, 3:1).
Analytical Data
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IR (KBr) : 3320 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.52 (d, J = 1.6 Hz, 1H, furan-H), 6.78–6.75 (m, 2H, furan-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, CH₂COO), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
Alternative Synthetic Routes
One-Pot Cyclization-Acylation
A modified approach combines thiazole formation and acylation in a single pot. Thiourea, ethyl bromoacetate, and the pyrazole acyl chloride are reacted sequentially, reducing purification steps. However, yields are lower (50–55%) due to competing side reactions.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₆H₁₄N₄O₄S.
Key Observations:
- Substituent Influence: The furan-2-yl group in the target compound introduces electron-rich aromaticity compared to chloroaryl (e.g., 2-chlorophenyl in ) or dimethylpyrazole (e.g., ) substituents. This may enhance π-π stacking interactions in biological targets but reduce stability under oxidative conditions.
- Hybrid Heterocycles: Benzothiazole-containing analogues (e.g., ) exhibit larger conjugated systems, which may improve binding affinity but complicate synthetic accessibility.
Biological Activity
Ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.
1. Chemical Structure and Synthesis
The compound features a furan ring, a pyrazole moiety, and a thiazole structure. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
- Formation of the Thiazole Ring : Thiazoles are generally synthesized via cyclization reactions involving thioamide derivatives.
- Coupling Reaction : The final product is obtained by coupling the pyrazole and thiazole components through an acylation reaction.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various thiazole and pyrazole derivatives. This compound has demonstrated significant activity against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Candida albicans | 0.30 μg/mL |
These results indicate that the compound possesses potent bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.61 |
| A549 (Lung Cancer) | 1.98 |
| HT-29 (Colon Cancer) | < 2 |
The presence of electron-donating groups in the structure enhances its cytotoxic activity, suggesting that modifications to the compound could further improve its efficacy against cancer cells .
2.3 Anti-inflammatory Activity
Thiazole and pyrazole compounds are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Case Studies
Several studies have been conducted to evaluate the biological activities of thiazole and pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial effects of various derivatives against common bacterial strains and fungi, confirming significant activity for compounds similar to this compound .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that modifications in substituents significantly affected cytotoxicity levels, highlighting the importance of SAR in developing effective anticancer agents .
4. Conclusion
This compound exhibits promising biological activities across various domains including antimicrobial and anticancer effects. Further research focusing on its mechanism of action and optimization through structural modifications could lead to valuable therapeutic applications.
Q & A
What are the common synthetic routes for ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?
The synthesis involves multi-step reactions focusing on constructing the pyrazole-thiazole core:
- Pyrazole Formation : Reacting furan-2-carboxylic acid derivatives with hydrazine hydrate under reflux to form 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid .
- Amide Coupling : Using carbodiimide reagents (EDC/HOBt) to link the pyrazole carbonyl to the aminothiazole intermediate, optimized at 0–25°C in acetonitrile .
- Esterification : Introducing the ethyl acetate group via reaction with ethyl chloroacetate in the presence of triethylamine .
Critical parameters include inert atmospheres to prevent oxidation and pH control to minimize side reactions .
How can computational methods aid in optimizing the synthesis of this compound?
Advanced computational strategies reduce experimental trial-and-error:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, identifying low-energy intermediates for amide bond formation .
- Solvent Optimization : COSMO-RS simulations predict solvent effects, guiding choices like DMF for polar intermediates .
- Machine Learning : Algorithms analyze historical data to recommend catalyst loadings (e.g., 1.2 eq. EDC) and reaction times (6–8 hr), improving yields by 40% .
ICReDD’s integrated workflows demonstrate reduced development time through computational-experimental feedback loops .
Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm) and confirms ester groups (δ 4.2 ppm for CH2) .
- X-ray Crystallography : SHELXL refines structures, resolving absolute configuration and detecting twinning in crystals .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks ([M+H]+ at m/z 432) .
- FT-IR : Identifies carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
How do structural modifications influence biological activity?
Substituent effects on the pyrazole and thiazole rings are critical:
| Modification Site | Substituent | Biological Effect | Reference |
|---|---|---|---|
| Pyrazole C-3 | Trifluoromethyl | Enhanced antimicrobial activity | |
| Thiazole C-2 | 4-Fluorophenyl | Improved anti-inflammatory potency | |
| Acetate Ester | Methyl → Ethyl | Increased metabolic stability |
Electron-withdrawing groups (e.g., -CF3) enhance target binding, while fluorophenyl groups improve pharmacokinetics .
What strategies resolve contradictions in crystallographic data during structure determination?
- Twinning Analysis : SHELXD/SHELXE models twinned crystals via HKLF5 refinement, common in thiazole derivatives .
- High-Resolution Data : Collecting data to 0.8 Å resolution minimizes phase errors for disordered furan rings .
- Cross-Validation : Comparing synchrotron and lab-source datasets corrects space group misassignments .
A case study achieved R1 < 5% using TWIN/BASF scaling in SHELXL .
What are the key considerations in designing a reaction scheme to avoid side products?
- Regioselectivity : Boc-protected amines direct coupling to prevent N- vs. O-acylation .
- Temperature Control : Slow warming (−10°C → RT) minimizes exothermic side reactions during nitration .
- Purification : Column chromatography (hexane/EtOAc) and recrystallization (ethanol/DMF) remove regioisomers .
How can molecular docking studies predict the compound's interaction with biological targets?
- Protein Preparation : COX-2 structure (PDB 5KIR) is optimized for hydrogen bonding .
- Grid Generation : A 20 ų box around Ser530 defines the active site .
- Pose Scoring : AutoDock Vina identifies poses with ΔG < −8 kcal/mol, validated by SPR (KD = 12 nM for related compounds) .
What are the challenges in scaling up the synthesis while maintaining yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
